1-(3-苯丙基)哌嗪

描述

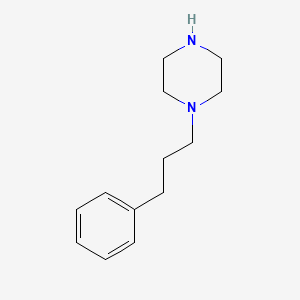

1-(3-Phenylpropyl)piperazine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(3-Phenylpropyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Phenylpropyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

σ受体配体

1-(3-苯丙基)哌嗪 (1-PPP) 是一种σ受体配体。 σ受体是在中枢神经系统和外周组织中发现的蛋白质。 它们在调节神经传递、细胞存活和神经保护中发挥作用。 研究人员已经研究了 1-PPP 对σ受体的结合亲和力及其潜在的治疗意义 .

可卡因成瘾研究

1-PPP 由于其能够阻断可卡因诱导的条件性位置偏好而被研究。 在动物模型中,它抑制可卡因诱导的过度活跃,表明它在治疗可卡因成瘾方面具有潜在作用 .

抗抑郁特性

一些研究已经探讨了 1-PPP 的抗抑郁作用。 它可能影响血清素和多巴胺系统,而这些系统与情绪调节有关。 然而,需要进一步研究才能完全了解其抗抑郁机制 .

抗精神病活性

研究人员已经研究了 1-PPP 作为一种潜在的抗精神病药物。 它与σ受体的相互作用以及对神经递质系统的调节可能有助于其抗精神病特性 .

神经保护和神经退行性疾病

鉴于其σ受体亲和力,1-PPP 已经被研究用于其神经保护作用。 它可能对阿尔茨海默病和帕金森病等神经退行性疾病有影响。 然而,需要更多研究来验证这些发现 .

化学生物学和药物化学

1-PPP 在化学生物学和药物化学中是一个有价值的工具化合物。 研究人员使用它来研究σ受体,开发配体,并探索新的候选药物。 它的结构修饰可以导致具有改善药理学特性的衍生物 .

作用机制

Target of Action

The primary target of 1-(3-Phenylpropyl)piperazine is the sigma (σ) receptors . Sigma receptors are a set of proteins located in the endoplasmic reticulum. They are thought to have a role in several diseases, including Alzheimer’s disease, schizophrenia, depression, and cancer .

Mode of Action

1-(3-Phenylpropyl)piperazine interacts with its targets, the sigma receptors, by binding to them . This binding blocks the development of cocaine-induced conditioned place preference at concentrations that inhibit cocaine-induced hyperactivity .

Biochemical Pathways

It is known that the compound’s interaction with sigma receptors can influence various biochemical pathways, potentially leading to changes in cellular function .

Result of Action

The molecular and cellular effects of 1-(3-Phenylpropyl)piperazine’s action are largely dependent on its interaction with sigma receptors. By binding to these receptors, the compound can influence cellular functions and potentially exert therapeutic effects .

生化分析

Biochemical Properties

It has been suggested that N-phenylpropyl-N’-substituted piperazines, a group to which 1-(3-Phenylpropyl)piperazine belongs, bind to sigma (σ) receptors . These interactions could potentially influence a variety of biochemical reactions.

Cellular Effects

It has been suggested that similar compounds can block the development of cocaine-induced conditioned place preference at concentrations that inhibit cocaine-induced hyperactivity . This suggests that 1-(3-Phenylpropyl)piperazine may have similar effects on cellular processes.

Molecular Mechanism

It is suggested that it may bind to sigma (σ) receptors , which are involved in a variety of physiological processes, including modulation of neurotransmission and regulation of cell proliferation .

属性

IUPAC Name |

1-(3-phenylpropyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-3,5-6,14H,4,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJCUYCKDGYLJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970795 | |

| Record name | 1-(3-Phenylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55455-92-0 | |

| Record name | 1-(3-Phenylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Phenylpropyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-((2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2452917.png)

![3-methoxy-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2452920.png)

![Methyl 4-chloro-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2452921.png)

![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2452925.png)

![(Z)-4-cyano-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2452930.png)

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 6-fluoropyridine-2-carboxylate](/img/structure/B2452932.png)

![Tert-butyl 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate](/img/structure/B2452936.png)